2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride
Description
2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride is a brominated imidazole derivative with a primary amine side chain, stabilized as a dihydrochloride salt. This compound is structurally related to histamine derivatives but distinguished by its bromine atom and dihydrochloride salt form. Its applications are likely in medicinal chemistry, particularly in targeting G-protein coupled receptors (GPCRs) or as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.2ClH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHBMOVGJEUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CCN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172251-28-2 | |
| Record name | [2-(5-bromo-1H-imidazol-4-yl)ethyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the bromination of an imidazole derivative followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of the imidazole ring. This is followed by a nucleophilic substitution reaction where the ethanamine group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the ethanamine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.
Scientific Research Applications
2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and studies involving imidazole-containing enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on substituents, molecular weight, and pharmacological relevance:
Key Differences and Implications
- Bromine Substitution: The 5-bromo substitution in the target compound enhances halogen bonding compared to non-brominated analogs like histamine or methyl-substituted derivatives . This may improve binding affinity to targets like GPCRs or enzymes.
- Side Chain Modifications : Ethylamine vs. methanamine side chains (e.g., ) alter steric and electronic profiles, impacting receptor selectivity.
- Salt Form : Dihydrochloride salts improve solubility and stability, critical for pharmaceutical formulations .
Research Findings and Data Gaps
- Biological Data: Limited direct data on the target compound’s activity are available in the evidence.
- Structural Insights: Crystallographic data (e.g., SHELX refinements ) could resolve conformational differences between brominated and non-brominated imidazoles.
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide features a pyrimidine ring substituted with a dimethylamino group and a fluorobenzamide moiety. The synthesis typically involves several steps, including the reaction of 2,4-dichloropyrimidine with dimethylamine to form an intermediate, which is then reacted with 3-fluorobenzoyl chloride to yield the final product.
Chemical Structure
- Molecular Formula : CHFN
- Molecular Weight : 227.24 g/mol
Synthesis Steps
- Formation of Intermediate : Reacting 2,4-dichloropyrimidine with dimethylamine.
- Final Reaction : Combining the intermediate with 3-fluorobenzoyl chloride.
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide exerts its biological effects primarily through interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors, impacting cellular signaling pathways that are crucial for cell growth and proliferation. Notably, it may inhibit tyrosine kinases, which play significant roles in cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo. Studies have demonstrated that it can disrupt critical signaling pathways associated with cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide has shown promise as an antimicrobial agent. It is effective against a range of bacterial strains, demonstrating potential as a therapeutic option for bacterial infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Its mechanism involves the modulation of inflammatory cytokines and pathways.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines revealed that N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide significantly reduced cell viability at concentrations ranging from 1 to 10 μM.
- Antimicrobial Testing : In vitro assays showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.
- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to controls.
Data Table
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Anticancer | Cell Viability Assay | IC₅₀ = 5 μM |
| Antimicrobial | MIC Determination | MIC = 16 μg/mL (S. aureus) |
| Anti-inflammatory | Mouse Inflammation Model | Reduction in cytokines by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
